molecular formula C22H22N2O4 B2756936 (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide CAS No. 946344-46-3

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2756936
CAS No.: 946344-46-3
M. Wt: 378.428
InChI Key: VYZFELMDHAEFKH-XFFZJAGNSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a (Z)-configured double bond, a 3,4-dimethoxyphenyl group, and an isoxazole ring substituted with a p-tolyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the acrylamide moiety: This involves the reaction of an amine with an acryloyl chloride under basic conditions.

    Coupling of the 3,4-dimethoxyphenyl group: This step can be performed using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the acrylamide moiety can yield the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoxazole ring and acrylamide moiety can participate in covalent bonding or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(m-tolyl)isoxazol-3-yl)methyl)acrylamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability in biological systems.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-4-8-17(9-5-15)20-13-18(24-28-20)14-23-22(25)11-7-16-6-10-19(26-2)21(12-16)27-3/h4-13H,14H2,1-3H3,(H,23,25)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZFELMDHAEFKH-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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